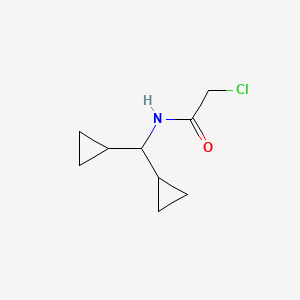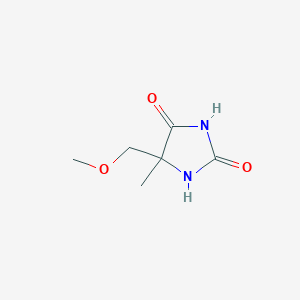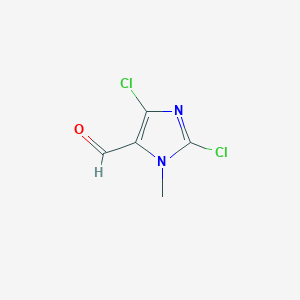
4-(4-Methyl-3-pyridyl)benzonitrile
Descripción general
Descripción
“4-(4-Methyl-3-pyridyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “4-(4-Methyl-3-pyridyl)benzonitrile” is 1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3 . This indicates the presence of a methyl group attached to a pyridyl group, which is further attached to a benzonitrile group .Physical And Chemical Properties Analysis
“4-(4-Methyl-3-pyridyl)benzonitrile” has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±25.0 °C at 760 mmHg, and a flash point of 120.1±8.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.91 .Aplicaciones Científicas De Investigación
Platinum Group Metal Complexes : A study explored the reaction of ligands derived from 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile with platinum group metals, yielding mononuclear complexes. The nitrile group remained as a free pendant, not participating in complexation, as confirmed by spectral studies (Sairem et al., 2012).
Cobalt(II) Complexes and Antitumor Activity : The reaction of 4-(2-bromoacetyl)benzonitrile with other compounds produced a tridentate ligand and its cobalt(II) complex. This complex exhibited potential anticancer activity against human monocytic cells (Bera et al., 2021).
Zwitterionic Complexes with Platinum and Palladium : A study described the synthesis of zwitterionic complexes involving 4-(4-Methyl-3-pyridyl)benzonitrile derivatives with platinum(II) and palladium(II). These complexes, characterized by IR and UV–vis spectral data, showed unique anionic moieties (Viola et al., 2018).
Montmorillonite Clay Catalysis : Research demonstrated the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay as a catalyst. This process also explored the pathways leading to the formation of these products (Wali et al., 1998).
Positron Emission Tomography Imaging : A study synthesized novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential in imaging and quantitative analysis (Shimoda et al., 2016).
Propiedades
IUPAC Name |
4-(4-methylpyridin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJYJYPXLTRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290892 | |
| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-3-pyridyl)benzonitrile | |
CAS RN |
1187168-21-3 | |
| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)




![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)

